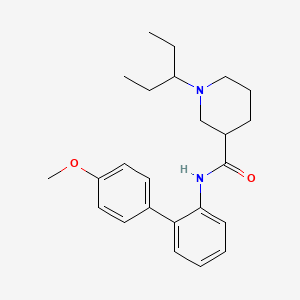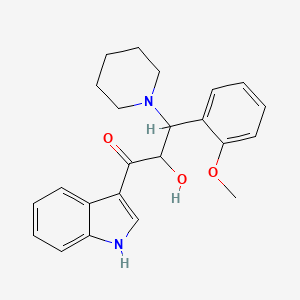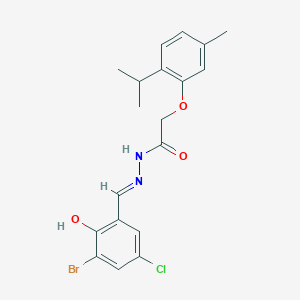![molecular formula C13H13NO2S B6063446 3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6063446.png)
3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione, commonly known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a prodrug that is metabolized into MPP+ by monoamine oxidase-B (MAO-B) enzymes, which then selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to motor impairments similar to those observed in Parkinson's disease.
作用機序
MPTP is converted into MPP+ by 3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione enzymes, which are highly expressed in dopaminergic neurons. MPP+ is then transported into dopaminergic neurons by the dopamine transporter (DAT), where it inhibits mitochondrial complex I and generates reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease models exhibit a range of biochemical and physiological effects, including selective dopaminergic neuron loss, motor impairments, and abnormal protein accumulation. These effects are thought to be mediated by oxidative stress, inflammation, and mitochondrial dysfunction.
実験室実験の利点と制限
MPTP-induced Parkinson's disease models have several advantages for laboratory experiments, including the ability to replicate many of the key features of the human disease, the ability to induce selective dopaminergic neuron loss, and the ability to study the underlying mechanisms of the disease. However, there are also several limitations to these models, including the fact that they do not fully replicate the progressive nature of the human disease and that they may not accurately reflect the complex interactions between genetic and environmental factors that contribute to Parkinson's disease.
将来の方向性
There are several future directions for research on MPTP and Parkinson's disease, including the development of new treatments that target the underlying mechanisms of the disease, the identification of genetic and environmental factors that contribute to the development of Parkinson's disease, and the development of more accurate animal models that better replicate the progressive nature of the human disease. Additionally, there is ongoing research into the use of MPTP as a tool to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
合成法
MPTP can be synthesized by the condensation of 2-acetylamino-3-methylthiophene with 2-methylphenylhydrazine in the presence of acetic anhydride and sulfuric acid. The resulting product can be purified by recrystallization in ethanol and characterized by various spectroscopic methods such as NMR and IR.
科学的研究の応用
MPTP has been widely used in scientific research to create animal models of Parkinson's disease, which can be used to study the underlying mechanisms of the disease and develop potential treatments. MPTP-induced Parkinson's disease models have been shown to replicate many of the key features of the human disease, including selective dopaminergic neuron loss, motor impairments, and abnormal protein accumulation.
特性
IUPAC Name |
3-hydroxy-4-[C-methyl-N-(2-methylphenyl)carbonimidoyl]-2H-thiophen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-5-3-4-6-10(8)14-9(2)12-11(15)7-17-13(12)16/h3-6,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHSJIIGEYATGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=C(CSC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6063371.png)

![2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide](/img/structure/B6063387.png)

![2-[(2,5-dimethylphenyl)imino]-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6063425.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide](/img/structure/B6063428.png)
![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)

![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyryl-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6063449.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)

![N-ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6063462.png)
![1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6063477.png)
![1-(4-chlorophenyl)-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6063478.png)